4,5-Diamino-9H-fluoren-9-one
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Overview
Description
4,5-Diamino-9H-fluoren-9-one: is an organic compound with the molecular formula C13H10N2O It is a derivative of fluorenone, characterized by the presence of two amino groups at the 4 and 5 positions on the fluorenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diamino-9H-fluoren-9-one typically involves the nitration of fluorenone followed by reduction. The nitration process introduces nitro groups at the desired positions, which are subsequently reduced to amino groups. The reaction conditions often include the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4,5-Diamino-9H-fluoren-9-one can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be further reduced to form various hydroxy derivatives.
Substitution: The amino groups in this compound can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted fluorenone derivatives.
Scientific Research Applications
Chemistry: 4,5-Diamino-9H-fluoren-9-one is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds.
Medicine: Research is ongoing into the use of this compound derivatives as potential therapeutic agents, particularly in the field of oncology.
Industry: In the industrial sector, this compound is used in the manufacture of dyes and pigments, as well as in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,5-Diamino-9H-fluoren-9-one involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- 4-Amino-9-fluorenone
- 5-Amino-9-fluorenone
- 4,5-Dinitro-9H-fluoren-9-one
Comparison: 4,5-Diamino-9H-fluoren-9-one is unique due to the presence of two amino groups, which significantly enhances its reactivity and potential applications compared to its monoamino counterparts. The dual amino groups allow for more versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4,5-diaminofluoren-9-one |
InChI |
InChI=1S/C13H10N2O/c14-9-5-1-3-7-11(9)12-8(13(7)16)4-2-6-10(12)15/h1-6H,14-15H2 |
InChI Key |
QMRQBHRUQRRJCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C3=C(C2=O)C=CC=C3N |
Origin of Product |
United States |
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